molecular formula C20H17FN2O3S2 B12204598 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12204598
M. Wt: 416.5 g/mol
InChI Key: XJXXUIKMKBKRBW-BOPFTXTBSA-N
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Description

2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with fluorobenzylidene and hydroxyphenylethyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: This is achieved through a condensation reaction between the thiazolidinone core and 4-fluorobenzaldehyde in the presence of a suitable catalyst.

    Attachment of the Hydroxyphenylethyl Group: This step involves the acylation of the intermediate product with 2-(4-hydroxyphenyl)ethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes by binding to their active sites, while the fluorobenzylidene and hydroxyphenylethyl groups enhance its binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

Molecular Formula

C20H17FN2O3S2

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H17FN2O3S2/c21-15-5-1-14(2-6-15)11-17-19(26)23(20(27)28-17)12-18(25)22-10-9-13-3-7-16(24)8-4-13/h1-8,11,24H,9-10,12H2,(H,22,25)/b17-11-

InChI Key

XJXXUIKMKBKRBW-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)O

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)O

Origin of Product

United States

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